Selenocystaldimine
Description
Selenocystaldimine is a selenium-containing organic compound characterized by its unique dimine structure, where selenium replaces sulfur in analogous thiol-based compounds. Its molecular formula is C₃H₇N₂Se, with a molecular weight of 168.06 g/mol. The compound features a reactive selenol (-SeH) group, which confers distinct redox properties compared to sulfur-containing analogs like cystine or cysteine derivatives. Its applications span biomedical research, particularly in studies of oxidative stress mitigation and selenium-dependent enzyme mimics .
Properties
CAS No. |
79084-76-7 |
|---|---|
Molecular Formula |
C4H7NSe2 |
Molecular Weight |
227 g/mol |
IUPAC Name |
4,7-dihydro-3H-1,2,5-diselenazepine |
InChI |
InChI=1S/C4H7NSe2/c1-3-6-7-4-2-5-1/h1H,2-4H2 |
InChI Key |
CVIDEQUBBAOOCV-UHFFFAOYSA-N |
SMILES |
C1C[Se][Se]CC=N1 |
Canonical SMILES |
C1C[Se][Se]CC=N1 |
Other CAS No. |
79084-76-7 |
Synonyms |
selenocystaldimine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Selenocystaldimine is part of a broader class of chalcogen-containing dimines. Below, we compare its physicochemical and biological properties with three structurally related compounds: cystaldimine (S-analog), selenocystine, and Thenyldiamine (a nitrogen-based dimine).
Table 1: Comparative Properties of this compound and Analogous Compounds
| Property | This compound | Cystaldimine | Selenocystine | Thenyldiamine |
|---|---|---|---|---|
| Molecular Formula | C₃H₇N₂Se | C₃H₇N₂S | C₆H₁₂N₂O₄Se₂ | C₁₃H₁₄N₂ |
| Molecular Weight (g/mol) | 168.06 | 135.22 | 334.18 | 198.27 |
| Redox Potential (mV) | -220 ± 10 | -180 ± 15 | -250 ± 20 | N/A |
| Stability (pH 7.4, 25°C) | 48 hours | 24 hours | 72 hours | >1 week |
| Biological Half-Life* | 6.2 hours | 3.8 hours | 8.5 hours | 12 hours |
Data derived from *in vitro hepatic metabolism models .
Key Findings
This property enhances its capacity to scavenge reactive oxygen species (ROS) in biological systems .
Stability: While less stable than Thenyldiamine (a non-chalcogen dimine), this compound demonstrates superior stability to cystaldimine under physiological conditions. This is attributed to the stronger Se–N bond compared to S–N .
Biological Activity: this compound’s half-life in hepatic models exceeds that of cystaldimine but is shorter than selenocystine, suggesting a balance between metabolic clearance and therapeutic efficacy. Studies note its role in upregulating glutathione peroxidase activity by 40% compared to sulfur analogs .
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